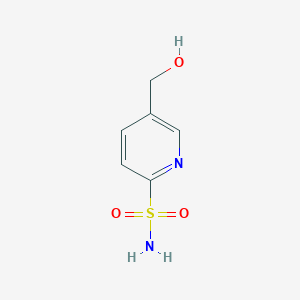
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chloro-3-methylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3. It is an ester derivative of phenoxyacetic acid, characterized by the presence of a chloro and methyl group on the aromatic ring. This compound is primarily used in the synthesis of herbicides and other agrochemicals due to its ability to selectively target and control broad-leaved weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-3-methylphenoxy)acetate typically involves the esterification of 4-chloro-3-methylphenol with ethyl chloroacetate. A common method includes refluxing a mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone for 12 hours . The reaction mixture is then filtered, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The process includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted phenoxyacetates.
Ester Hydrolysis: 4-chloro-3-methylphenoxyacetic acid and ethanol.
Oxidation: Chlorinated benzoic acids or quinones.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-3-methylphenoxy)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its applications include:
Herbicide Development: Used as a precursor in the synthesis of herbicides that target broad-leaved weeds.
Analytical Chemistry: Employed as a standard in chromatographic techniques such as HPLC and GC for the analysis of agrochemical formulations.
Biological Studies: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-chloro-3-methylphenoxy)acetate primarily involves its role as a herbicide precursor. The compound is metabolized in plants to produce active herbicidal agents that disrupt essential physiological processes. These agents target specific enzymes and pathways involved in plant growth and development, leading to the selective inhibition of broad-leaved weeds .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chloro-3-methylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate: Similar herbicidal properties but with different physical and chemical characteristics.
Mthis compound: Another ester derivative with slightly different reactivity and application profiles.
These compounds share similar structural features but differ in their ester groups, leading to variations in their solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-3-methylphenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3 |
Clé InChI |
WPUJVPOAINZFOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



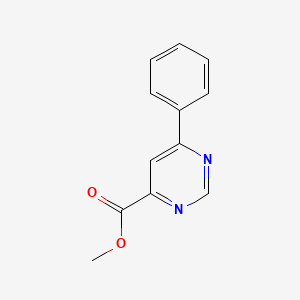
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
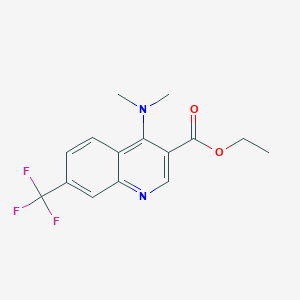
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
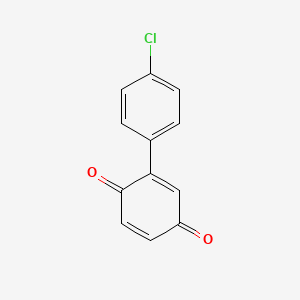
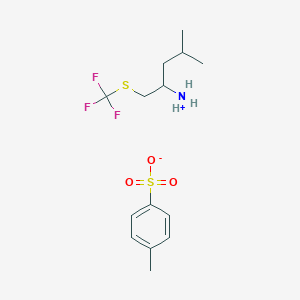
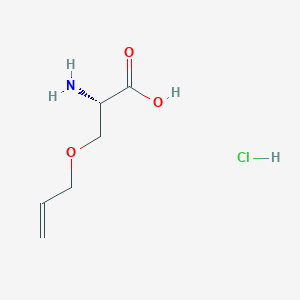

![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)
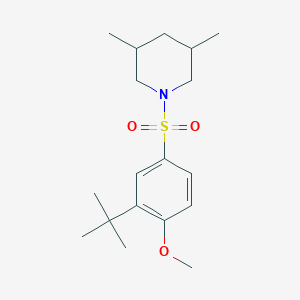
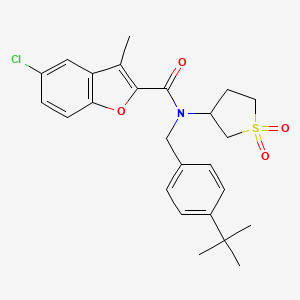
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
